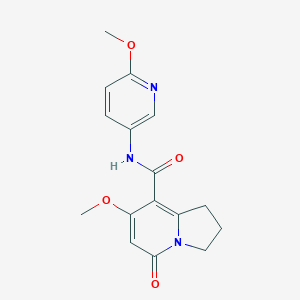
7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including signal transduction, cell proliferation, and immune responses.
Mode of Action
This compound interacts with its targets by inhibiting the activity of these kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound affects the methionine cycle by inhibiting the enzyme Methionine adenosyltransferase (MAT2A), which catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . SAM is the principal methyl donor for DNA methylation and is involved in gene transcription and cellular proliferation as well as the production of secondary metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of growth and induction of apoptosis in hepatoma cells . This is due to the disruption of the normal functioning of the targeted kinases and the methionine cycle.
生化分析
Biochemical Properties
The compound 7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is known to interact with the enzyme Methionine adenosyltransferase (MAT), specifically the MAT2A isoform . MAT is a cellular enzyme that catalyzes the synthesis of S-adenosyl methionine (SAM or AdoMet) from methionine and ATP . The interaction of our compound with MAT2A can influence the methionine cycle, which is crucial for cellular proliferation and the production of secondary metabolites .
Cellular Effects
In the context of cellular effects, this compound, through its interaction with MAT2A, can influence cellular functions. This switch results in lower SAM contents, which provide a growth advantage to hepatoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the MAT2A enzyme, leading to changes in gene expression and enzyme activity . By inhibiting MAT2A, it can potentially suppress growth and induce apoptosis in hepatoma cells .
Metabolic Pathways
Its interaction with the MAT2A enzyme suggests it may play a role in the methionine cycle
生物活性
7-Methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroindolizine core, methoxy groups, and a pyridine moiety. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that the compound exhibits various mechanisms of action:
- Anti-inflammatory Activity : The methoxy groups enhance lipophilicity, which may improve membrane permeability and facilitate interaction with biological targets involved in inflammatory pathways .
- Antitumor Properties : The compound has shown promising results in inhibiting the proliferation of cancer cells. Its structure allows for interactions with bio-thiols in neoplastic tissues, potentially leading to reduced toxicity compared to traditional chemotherapeutics .
Biological Activity Data
Case Studies
- Anti-inflammatory Study : A study conducted on murine models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Study : In vitro tests on various cancer cell lines (e.g., breast cancer and leukemia) revealed that the compound effectively inhibited cell growth at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .
Synthesis and Characterization
The synthesis involves a one-pot Claisen–Schmidt condensation reaction between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-3-pyridinecarbaldehyde. The resulting product was characterized using NMR spectroscopy and X-ray crystallography to confirm its structure .
属性
IUPAC Name |
7-methoxy-N-(6-methoxypyridin-3-yl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-8-14(20)19-7-3-4-11(19)15(12)16(21)18-10-5-6-13(23-2)17-9-10/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXKIPZAHCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














